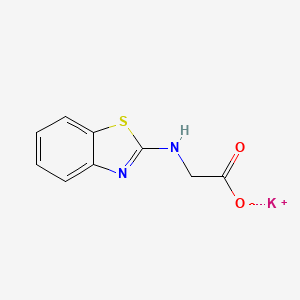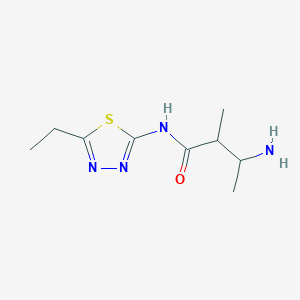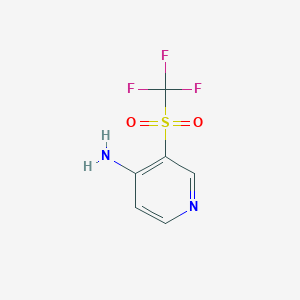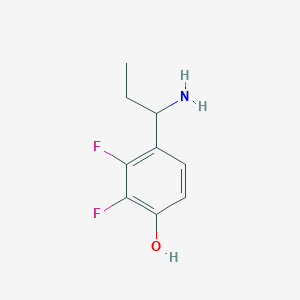![molecular formula C12H18FNO B13257698 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol](/img/structure/B13257698.png)
1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol is an organic compound that features a fluorinated aromatic ring and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and propylamine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reductive amination with propylamine to form 1-(4-fluorophenyl)propan-1-amine.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the second carbon position, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The amino alcohol moiety allows it to form hydrogen bonds and interact with active sites, potentially modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)propan-2-amine: Shares a similar structure but lacks the hydroxyl group.
1-(4-Fluorophenyl)propan-2-ol: Similar but lacks the amino group.
Uniqueness: 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)propylamino]propan-2-ol |
InChI |
InChI=1S/C12H18FNO/c1-3-12(14-8-9(2)15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
XFJJPQDRTLRSKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid](/img/structure/B13257623.png)


amine](/img/structure/B13257639.png)

![3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13257651.png)



![2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13257679.png)
![5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride](/img/structure/B13257685.png)

![(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13257693.png)
![Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13257694.png)
